Poriferasterol
Description
Properties
CAS No. |
481-16-3 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
HCXVJBMSMIARIN-KEJCWXRGSA-N |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
170 °C |
Other CAS No. |
83-48-7 |
Pictograms |
Irritant |
solubility |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents In water, 1.12X10-5 mg/L at 25 °C (est) |
Synonyms |
Poriferasterol Stigmasterol |
vapor_pressure |
1.62X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Poriferasterol has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other harmful microorganisms .
Case Study : A study evaluated the effectiveness of this compound against MRSA, showing a notable reduction in bacterial viability when exposed to the compound. This suggests its potential use as a natural antimicrobial agent in clinical settings.
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. Research indicates that sterols like this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as arthritis .
Nutritional Applications
2.1 Functional Foods
this compound is being explored for its potential inclusion in functional foods due to its cholesterol-lowering effects. Phytosterols, including this compound, can reduce cholesterol absorption in the intestines, promoting cardiovascular health .
Data Table: Phytosterols and Their Effects on Cholesterol Levels
| Phytosterol | Source | Effect on Cholesterol |
|---|---|---|
| This compound | Marine organisms | Reduces absorption |
| Ergosterol | Fungi | Lowers LDL levels |
| β-Sitosterol | Plant oils | Inhibits cholesterol uptake |
Biotechnological Applications
3.1 Bioactive Compound Production
this compound serves as a precursor for various bioactive molecules used in pharmaceuticals. It can be utilized in biotechnological processes to produce compounds with therapeutic effects, such as cortisone and hormone derivatives .
Case Study : Research has highlighted the extraction of this compound from marine algae, demonstrating its viability as a sustainable source for producing bioactive compounds through biotechnological methods.
Research Trends and Future Directions
Recent studies have focused on the extraction methods and bioactivity of this compound, emphasizing the need for innovative approaches to harness its full potential. Advances in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) techniques have improved the characterization of this compound, paving the way for more detailed studies on its applications .
Preparation Methods
Bioconversion of Obtusifoliol to Poriferasterol
Substrate Synthesis and Stereochemical Considerations
The stereospecific conversion of obtusifoliol to this compound by the chrysophyte alga Ochromonas malhamensis represents a key biosynthetic pathway. Obtusifoliol-[2,2,4-³H₃], a tritiated analog, is synthesized to study the demethylation mechanism at C-4. Incubation of this substrate with O. malhamensis results in this compound with retained tritium at the 4α-position, confirming that the 4β-hydrogen of the methyl group is inverted during demethylation. This axial-to-equatorial transition underscores the enzyme-mediated stereochemical precision in phytosterol biosynthesis.
Reaction Conditions and Yield Optimization
The bioconversion process involves:
- Culturing O. malhamensis in nutrient-rich media under controlled light and temperature.
- Substrate introduction : Obtusifoliol dissolved in a biocompatible solvent (e.g., ethanol) is added to the culture.
- Incubation : The mixture is agitated at 25°C for 48–72 hours to ensure complete conversion.
- Extraction : Cells are harvested via centrifugation, and lipids are extracted using chloroform-methanol (2:1 v/v).
- Purification : this compound is isolated via silica gel chromatography, with yields dependent on substrate concentration and algal metabolic activity.
Extraction from Natural Sources
Microalgal Cultivation and Sterol Profiling
This compound is naturally abundant in microalgae such as Tisochrysis lutea (formerly Isochrysis affinis). Industrial-scale extraction involves:
- Large-scale cultivation : T. lutea is grown in photobioreactors under optimized conditions (light intensity: 100 µmol photons/m²/s, salinity: 35 ppt).
- Harvesting : Biomass is concentrated using centrifugation or filtration.
- Lipid extraction : A chloroform-methanol (2:1 v/v) mixture solubilizes sterols, followed by partitioning with aqueous ammonium formate to remove salts.
- Sterol isolation : Crude extracts undergo saponification (alkaline hydrolysis) to hydrolyze steryl esters, releasing free sterols.
Table 1: Sterol Composition of Tisochrysis lutea Extracts
| Sterol | Percentage Composition |
|---|---|
| This compound | 58–62% |
| Cholesterol | 12–15% |
| Brassicasterol | 8–10% |
| Other Phytosterols | 15–20% |
Data derived from larval feeding studies demonstrate that T. lutea-derived this compound constitutes >60% of total sterols in lipid extracts.
Complexation-Hydrolysis for Phytosterol Purification
A patent-pending method for phytosterol purification (EP1173464B1) can be adapted for this compound isolation:
- Complexation : Phytosterol-rich extracts (e.g., from tall oil pitch) are mixed with metal salts (e.g., calcium chloride) in methanol-methyl ethyl ketone (MEK) solvent. Sterols form insoluble complexes with the metal ions.
- Washing : Complexes are washed with hydrocarbon-ketone mixtures to remove triglycerides and pigments.
- Hydrolysis : Complexes are treated with hot water (80°C) to release free sterols.
- Crystallization : Sterols are crystallized from isopropyl alcohol (IPA) by cooling from 55°C to 2.7°C, achieving >95% purity.
Table 2: Purification Efficiency of Complexation-Hydrolysis
| Step | Phytosterol Yield | Purity |
|---|---|---|
| Initial Extract | 32.6% | 60.9% |
| Post-Complexation | 70.7% | 86–95% |
| Final Crystallization | 80% | >95% |
This method, though developed for sitostanol-rich mixtures, is applicable to this compound if present in the feedstock.
Hydrogenation and Blending Strategies
Selective Hydrogenation of Phytosterol Mixtures
This compound can be enriched via hydrogenation of Δ⁵-sterols in blended phytosterol extracts:
- Hydrogenation : A vegetable-derived phytosterol mixture (e.g., 44.36% β-sitosterol, 27.5% campesterol) is hydrogenated at 60–70°C under H₂ (1 atm) using palladium catalysts.
- Blending : The hydrogenated product (62.3% sitostanol, 32.2% campestanol) is mixed with non-hydrogenated extracts to adjust this compound ratios.
Table 3: Hydrogenation Impact on Sterol Profiles
| Sterol | Pre-Hydrogenation | Post-Hydrogenation |
|---|---|---|
| β-Sitosterol | 44.36% | 1.08% |
| Campesterol | 27.5% | 0.45% |
| Sitostanol | 1.08% | 62.3% |
| Campestanol | 0.45% | 32.2% |
While this process primarily targets sitostanol, analogous methods could optimize this compound content in blends.
Challenges in Industrial-Scale Production
Source Material Variability
This compound’s scarcity in terrestrial plants necessitates reliance on marine biomass, which poses challenges:
Stereochemical Purity
Ensuring the 3β,22E,24R configuration demands stringent chromatographic separation, as this compound often coexists with epimers like clionasterol.
Q & A
Basic Research Questions
Q. What standardized experimental protocols are recommended for isolating poriferasterol from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (column chromatography, HPLC). Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS). For plant sources like Salvia miltiorrhiza, pre-processing steps such as freeze-drying and particle size reduction (≤0.5 mm) enhance extraction efficiency . Include negative controls (e.g., solvent-only runs) to confirm compound specificity.
Q. How can researchers address discrepancies in reported oral bioavailability (OB) and drug-likeness (DL) values for this compound across studies?
- Methodological Answer : Discrepancies may arise from computational models (e.g., SwissADME vs. admetSAR) or experimental conditions (e.g., solvent systems). Standardize OB/DL assessments using validated tools like TCMSP or PharmaGist, and report parameters (e.g., molecular weight thresholds, logP ranges). For example, this compound’s OB ranges from 43.83% (TCMSP) to 54.6% (network pharmacology models) due to differences in algorithm training data . Cross-validate results with in vitro assays (e.g., Caco-2 permeability).
Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- Structural validation : High-resolution NMR (¹H, ¹³C, DEPT) and X-ray crystallography for stereochemical confirmation.
- Functional analysis : LC-MS/MS for quantification in biological matrices; docking simulations (AutoDock Vina) to predict protein interactions (e.g., estrogen receptors).
- Purity : HPLC-UV/ELSD with ≥95% purity thresholds .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s predicted vs. observed biological activity?
- Methodological Answer : Use ensemble modeling (e.g., molecular dynamics + QSAR) to reconcile discrepancies. For instance, this compound monoglucoside shows high DL (25.16) in silico but limited in vivo efficacy due to metabolic instability . Incorporate pharmacokinetic parameters (e.g., plasma protein binding, hepatic extraction ratio) into models. Validate with CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis in cancer cells).
Q. What experimental designs optimize this compound’s stability in novel delivery systems (e.g., nanoparticles)?
- Methodological Answer : Employ a factorial design (e.g., 2³ DOE) to test variables:
- Independent variables : Polymer type (PLGA vs. chitosan), drug-loading ratio (5–20%), surfactant concentration.
- Dependent variables : Encapsulation efficiency, zeta potential, release kinetics.
Use accelerated stability testing (ICH Q1A guidelines) under varying pH/temperature. Reference this compound’s logP (4.54–5.16) to predict lipid-based carrier compatibility .
Q. How should researchers interpret conflicting data on this compound’s cytotoxicity across cancer cell lines?
- Methodological Answer : Conduct meta-analysis with PRISMA guidelines to identify confounding factors (e.g., cell line origin, exposure duration). For example, this compound monoglucoside exhibits IC₅₀ = 52.37 μM in MCF-7 vs. 100% viability in HEK293 at 24 hours . Use RNA-seq to differentiate apoptosis mechanisms (e.g., caspase-3 activation vs. necroptosis) and include isogenic controls (e.g., p53+/+ vs. p53−/−).
Methodological Frameworks
Applying the P-E/I-C-O framework to formulate this compound research questions :
- Population (P) : Target organism/cell line (e.g., Salvia miltiorrhiza, breast cancer cells).
- Exposure/Intervention (E/I) : Dosage range, delivery method (e.g., 10–100 μM, nanoparticle encapsulation).
- Comparison (C) : Negative/positive controls (e.g., vehicle-only, tamoxifen).
- Outcome (O) : Quantitative endpoints (e.g., IC₅₀, gene expression fold-changes). Example: “How does this compound (E) affect apoptosis (O) in triple-negative breast cancer cells (P) compared to paclitaxel (C)?” .
Data Reporting Standards
- Reproducibility : Adhere to Beilstein Journal guidelines: report synthetic yields, spectral data (δ in ppm, J in Hz), and statistical tests (ANOVA with post-hoc correction) .
- Contradiction analysis : Use triangulation (e.g., computational, in vitro, in vivo) to validate mechanisms. Document raw data in supplementary files (e.g., NMR spectra, docking scores) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
